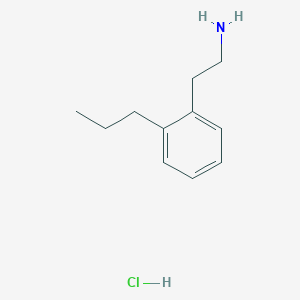
C7H11ClF3NO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO2 and a molecular weight of 233.62 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
The synthesis of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves several steps. One common method includes the reaction of 4-chlorobutyric acid with methylamine and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions .
Scientific Research Applications
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reference substance in analytical chemistry for methods such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride can be compared with other similar compounds, such as:
- 4-[Methyl(2,2,2-trifluoroethyl)amino]butanoic acid
- 4-[Methyl(2,2,2-trifluoroethyl)amino]pentanoic acid
- 4-[Methyl(2,2,2-trifluoroethyl)amino]hexanoic acid
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity .
Properties
Molecular Formula |
C7H11ClF3NO2 |
|---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-11(5-7(8,9)10)4-2-3-6(12)13;/h2-3H,4-5H2,1H3,(H,12,13);1H |
InChI Key |
OXYXWBXVAXXBPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=CC(=O)O)CC(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


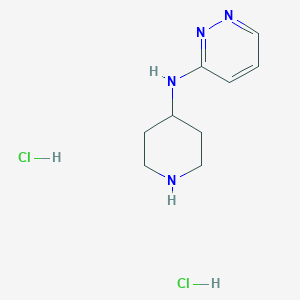


![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)
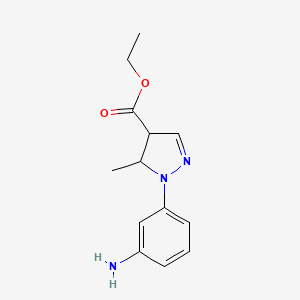

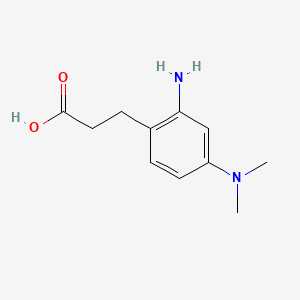
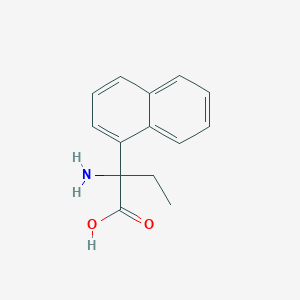
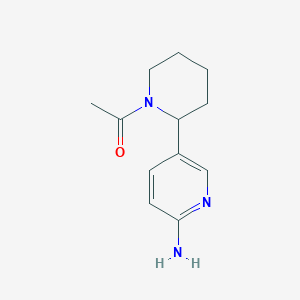
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)

![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)
